molecular formula C15H17BrN2 B12422285 Anastrozole-destriazole-Br-d12

Anastrozole-destriazole-Br-d12

Cat. No.: B12422285
M. Wt: 317.29 g/mol
InChI Key: IHXHGCDOJLOZML-MGKWXGLJSA-N
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Description

Anastrozole-destriazole-Br-d12 is a deuterated derivative of Anastrozole, a non-steroidal aromatase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Anastrozole. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound’s behavior in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anastrozole-destriazole-Br-d12 involves multiple steps, starting with the preparation of the core Anastrozole structure. The key steps include:

    Formation of the triazole ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of deuterium atoms: Deuterium is incorporated into the molecule using deuterated reagents and solvents.

    Bromination: The final step involves the selective bromination of the triazole ring to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis of intermediates: Large quantities of starting materials are synthesized and purified.

    Optimization of reaction conditions: Reaction parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.

    Purification and isolation: The final product is purified using techniques like chromatography and crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Anastrozole-destriazole-Br-d12 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the brominated triazole ring to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Anastrozole-destriazole-Br-d12 is widely used in scientific research for:

    Pharmacokinetic studies: The deuterium atoms allow for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.

    Metabolic pathway analysis: Researchers use this compound to study the metabolic pathways of Anastrozole and its derivatives.

    Drug development: The compound serves as a reference standard in the development of new aromatase inhibitors and related drugs.

    Biological research: It is used to investigate the biological effects of Anastrozole and its interactions with various molecular targets.

Mechanism of Action

Anastrozole-destriazole-Br-d12 exerts its effects by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By blocking this enzyme, the compound reduces estrogen levels in the body, which is particularly useful in the treatment of hormone receptor-positive breast cancer. The molecular targets include the aromatase enzyme and estrogen receptors, and the pathways involved are related to estrogen synthesis and signaling.

Comparison with Similar Compounds

Similar Compounds

    Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.

    Exemestane: A steroidal aromatase inhibitor with distinct structural features.

    Tamoxifen: A selective estrogen receptor modulator used in breast cancer treatment.

Uniqueness

Anastrozole-destriazole-Br-d12 is unique due to its deuterium atoms, which provide advantages in pharmacokinetic and metabolic studies. The brominated triazole ring also offers unique reactivity, allowing for the synthesis of various derivatives with potential therapeutic applications.

Properties

Molecular Formula

C15H17BrN2

Molecular Weight

317.29 g/mol

IUPAC Name

2-[3-(bromomethyl)-5-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile

InChI

InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3

InChI Key

IHXHGCDOJLOZML-MGKWXGLJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C#N)(C1=CC(=CC(=C1)CBr)C(C#N)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N

Origin of Product

United States

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